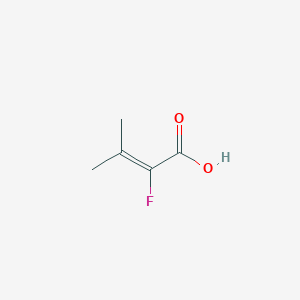
2-Fluoro-3-methylbut-2-enoic acid
Vue d'ensemble
Description
2-Fluoro-3-methylbut-2-enoic acid is an organic compound with the molecular formula C5H7FO2. It is a fluorinated derivative of 3-methylbut-2-enoic acid, featuring a fluorine atom at the second carbon position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbut-2-enoic acid typically involves the fluorination of 3-methylbut-2-enoic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require a polar aprotic solvent, such as acetonitrile, and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-methylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the fluorinated compound to its corresponding hydrocarbon.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound derivatives, such as esters or amides.
Reduction: The reduction of this compound can yield 2-fluoro-3-methylbutane.
Substitution: Substitution reactions can produce compounds like 2-hydroxy-3-methylbut-2-enoic acid or 2-amino-3-methylbut-2-enoic acid.
Applications De Recherche Scientifique
2-Fluoro-3-methylbut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-3-methylbut-2-enoic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target. The compound may interact with enzymes or receptors, modulating their activity through specific pathways.
Comparaison Avec Des Composés Similaires
2-Fluoroacetic acid
3-Fluorobutyric acid
2-Fluoropropionic acid
Propriétés
IUPAC Name |
2-fluoro-3-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSOCYWHMIVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15051-86-2 | |
| Record name | 2-fluoro-3-methylbut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid](/img/structure/B1526938.png)



![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)



![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
